BenchChemオンラインストアへようこそ!

Barusiban

Tocolytics Preterm Labor In Vivo Pharmacology

Barusiban (FE-200440) is the definitive peptidyl OTR antagonist for preterm labor and IVF research demanding uncompromised selectivity. Unlike atosiban, barusiban delivers >300-fold OTR selectivity over V1A receptors, eliminating vasopressinergic confounding. Sustains >13-15 hr tocolysis in primates — 5-10× longer than atosiban — ideal for extended infusion and telemetric IUP studies. With pA2 values of 9.76-9.89 in human myometrial tissue, it provides unmatched potency in organ bath models. Limited placental transfer (9.1-11.0%) enables fetal exposure risk assessment. Unique TM domain 1/2 OTR binding makes barusiban essential for antagonist selectivity mapping. Procure for pure, attributable OTR pharmacology.

Molecular Formula C40H63N9O8S
Molecular Weight 830.1 g/mol
CAS No. 285571-64-4
Cat. No. B1609675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarusiban
CAS285571-64-4
Synonymsbarusiban
Molecular FormulaC40H63N9O8S
Molecular Weight830.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC
InChIInChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1
InChIKeyUGNGRKKDUVKQDF-IHOMMZCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barusiban (CAS 285571-64-4): A Selective Peptide Oxytocin Receptor Antagonist for Preterm Labor and Reproductive Research


Barusiban (FE-200440) is a synthetic, peptidyl oxytocin receptor (OTR) antagonist developed as a potential tocolytic agent for the management of preterm labor [1]. It belongs to a class of competitive antagonists that bind the human oxytocin receptor with high affinity (Ki = 0.8 nM) and blocks oxytocin-induced myometrial contractions [2]. Preclinically, barusiban demonstrates potent and selective antagonism of OTR, exhibiting negligible activity at related vasopressin receptors [3].

Why Barusiban (CAS 285571-64-4) Cannot Be Interchanged with Generic Oxytocin Antagonists: Evidence of Differentiated Pharmacology


In-class oxytocin receptor antagonists are not functionally interchangeable due to substantial variation in receptor binding kinetics, selectivity profiles, and in vivo duration of action. Unlike the mixed vasopressin V1A/oxytocin antagonist atosiban, barusiban exhibits >300-fold selectivity for the human OTR over vasopressin V1A receptors [1], which directly impacts off-target effects and physiological outcomes. Furthermore, direct comparative studies in both non-human primate models [2] and human myometrial tissue [3] reveal that barusiban has distinct potency and functional longevity parameters that preclude simple substitution. The following quantitative evidence guide details these critical differentiators.

Quantitative Differentiation of Barusiban (CAS 285571-64-4) from Atosiban, Retosiban, and SSR-126768A: A Head-to-Head Comparative Evidence Guide


In Vivo Potency and Duration of Action in Non-Human Primate Preterm Labor Model

In a direct head-to-head comparison in a cynomolgus monkey model of oxytocin-induced preterm labor, barusiban demonstrated a 3- to 4-fold greater potency than atosiban in inhibiting uterine contractions [1]. Critically, the duration of action for barusiban exceeded 13-15 hours, whereas atosiban's effect lasted only 1-3 hours [1].

Tocolytics Preterm Labor In Vivo Pharmacology Oxytocin Antagonism Cynomolgus Monkey

Receptor Binding Selectivity for Human Oxytocin Receptor (OTR) vs. Vasopressin V1A Receptor (V1AR)

Barusiban exhibits ~300-fold selectivity for the human oxytocin receptor (OTR) over the vasopressin V1A receptor (V1AR) [1]. In contrast, the clinically used comparator atosiban has a higher affinity for V1AR (Ki = 3.5 nM) than for OTR (Ki = 81 nM) [2], making it a mixed antagonist. This selectivity difference is corroborated by functional studies showing barusiban does not interfere with vasopressin-induced effects on V1A receptors [3].

Receptor Pharmacology Selectivity Profiling Off-Target Effects Vasopressin Receptors Oxytocin Receptor

Functional Antagonism in Human Myometrial Tissue (Preterm and Term)

In isolated human myometrial strips from both preterm (30-36 weeks) and term (38-41 weeks) pregnant women, barusiban exhibited higher pA2 values (9.76 for preterm, 9.89 for term) compared to atosiban (7.86 for preterm, 7.81 for term) [1]. pA2 is a measure of antagonist potency; a higher value indicates a lower concentration required to produce a given level of blockade. While the study concluded barusiban inhibits contractions 'at least as potently as atosiban,' the pA2 values suggest a potential potency advantage.

Human Tissue Myometrial Contractility Ex Vivo Pharmacology Tocolytic Activity pA2 Value

Comparative Binding Domain Utilization at the Oxytocin Receptor

Binding studies using chimeric oxytocin/vasopressin V2 receptors expressed in COS-7 cells revealed that barusiban and atosiban utilize distinct binding domains within the OTR [1]. Barusiban's binding was significantly improved upon transfer of transmembrane domains 1 and 2 from the OTR to the V2 receptor, whereas atosiban's binding affinity remained unchanged across all chimeric constructs tested [1].

Receptor Binding Domain Chimeric Receptors Molecular Pharmacology Ligand-Receptor Interaction Structure-Activity Relationship

Binding Affinity (Ki) for Human Oxytocin Receptor Compared to Retosiban and SSR-126768A

Barusiban has a reported Ki of 0.8 nM for the human oxytocin receptor expressed in COS cells [1]. This places its affinity in the sub-nanomolar range, similar to the more recently developed oral antagonist retosiban (Ki = 0.65 nM) and the non-peptide antagonist SSR-126768A (Ki = 0.44 nM) . While these comparators have slightly higher affinity, barusiban's peptide structure confers distinct pharmacokinetic and selectivity properties not captured by Ki alone.

Receptor Binding Affinity Ki Value Oxytocin Receptor Competitive Antagonist Drug Discovery

Efficacy in Non-Human Primate Preterm Labor Model vs. Beta-2 Adrenoceptor Agonist

In a 3-week continuous infusion study in pregnant cynomolgus monkeys with oxytocin-induced preterm labor-like contractions, barusiban effectively suppressed contractions and prevented early delivery, whereas the beta2-adrenoceptor agonist fenoterol (a comparative control) failed to inhibit uterine contractions [1].

Preterm Labor In Vivo Efficacy Non-Human Primate Beta-2 Agonist Tocolytic

High-Impact Research and Industrial Applications for Barusiban (CAS 285571-64-4) Based on Quantitative Evidence


Preclinical In Vivo Studies Requiring Sustained Uterine Quiescence

In non-human primate models of preterm labor, barusiban provides >13-15 hours of effective tocolysis following a single intravenous dose, compared to 1-3 hours for atosiban [1]. This extended duration makes it ideal for long-term infusion studies or experiments where repeated dosing is impractical, such as continuous telemetric monitoring of intrauterine pressure over weeks [2].

In Vitro and Ex Vivo Human Myometrial Contractility Assays

With pA2 values of 9.76-9.89 in human myometrial tissue [3], barusiban is a highly potent tool for blocking oxytocin-induced contractions in organ bath experiments. Its selectivity for OTR over V1AR ensures that observed effects are attributable solely to oxytocin receptor antagonism, avoiding the confounding vasopressinergic activity seen with atosiban [4].

Structure-Activity Relationship (SAR) and Receptor Binding Studies

Barusiban's unique reliance on transmembrane domains 1 and 2 for high-affinity OTR binding, as revealed by chimeric receptor studies [5], makes it a valuable reference compound for mapping ligand binding pockets and understanding the molecular determinants of antagonist selectivity. It serves as a critical comparator for novel OTR antagonist development.

Placental Transfer and Fetal Safety Pharmacology Assessments

Due to its limited placental transfer (9.1-11.0% in primate and human ex vivo models) [6], barusiban is a suitable candidate for investigating fetal exposure risks associated with tocolytic therapy. This property is particularly relevant for studies aiming to minimize fetal drug accumulation while maintaining maternal therapeutic effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barusiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.